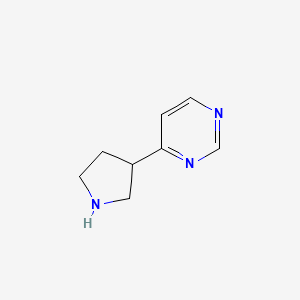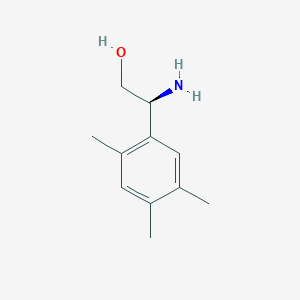
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4,5-trimethylphenyl substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Chiral Resolution: Employing high-performance liquid chromatography (HPLC) systems for the separation of enantiomers on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.
Reduction: Formation of 2,4,5-trimethylphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-2-Amino-2-(2,3,4-trimethylphenyl)ethan-1-ol
- (s)-2-Amino-2-(2,4,6-trimethylphenyl)ethan-1-ol
- (s)-2-Amino-2-(3,4,5-trimethylphenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its steric and electronic properties, thereby affecting its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3/t11-/m1/s1 |
Clé InChI |
GKSHQZSSTGBJAT-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1C)[C@@H](CO)N)C |
SMILES canonique |
CC1=CC(=C(C=C1C)C(CO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
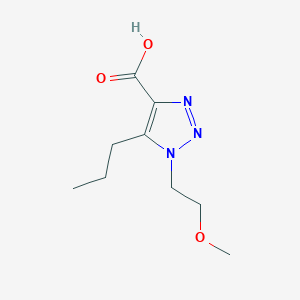
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

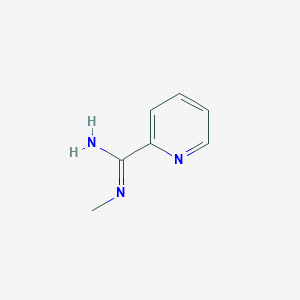
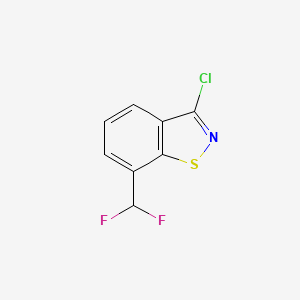
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)




![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
